Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester
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Overview
Description
Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester is an organic compound that belongs to the class of phosphonic acids and their derivatives This compound is characterized by the presence of a phosphonic acid group bonded to a [1-(butylamino)-1-methylbutyl] moiety and esterified with two butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester typically involves the reaction of [1-(butylamino)-1-methylbutyl]phosphonic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.
Substitution: The ester groups can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. It may also participate in biochemical reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester
- Phosphonic acid, [1-(butylamino)-1-methylpentyl]-, dibutyl ester
Uniqueness
Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
345196-21-6 |
---|---|
Molecular Formula |
C17H38NO3P |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-butyl-2-dibutoxyphosphorylpentan-2-amine |
InChI |
InChI=1S/C17H38NO3P/c1-6-10-14-18-17(5,13-9-4)22(19,20-15-11-7-2)21-16-12-8-3/h18H,6-16H2,1-5H3 |
InChI Key |
XROKPJHVLOYEJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)(CCC)P(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
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